Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide
Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide synthesis and drug development.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its strategic removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The N-methylation of the peptide backbone is a key modification known to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic properties and therapeutic potential.[4][5] The D-configuration of the leucine residue can also contribute to increased resistance to enzymatic degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][6][7][8] |
| Molecular Weight | 367.4 g/mol | [1][8] |
| Appearance | White to off-white powder/solid | [1][8] |
| Melting Point | 110-120 °C | [1][6] |
| Optical Rotation | [α]²⁰D = +22 ± 3° (c=1 in DMF) | [1][6] |
| Purity | ≥96.0% (HPLC) | [6] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Sparingly soluble in aqueous buffers.[9][10] | |
| Storage | 0-8°C | [1][8] |
Experimental Protocols
Synthesis of Fmoc-N-methyl-D-leucine
The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of the carboxyl group. A common approach is adapted from methods used for similar N-methylated amino acids.[4][5]
1. Protection of the Carboxylic Acid:
-
Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the subsequent N-methylation step. A common method is the formation of a methyl ester.
-
Procedure:
-
Suspend D-leucine in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the D-leucine methyl ester hydrochloride.
-
2. N-methylation using the Fukuyama-Mitsunobu Reaction:
-
Objective: To introduce a methyl group onto the nitrogen atom of the amino group.
-
Procedure:
-
Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.
-
Add a base, like triethylamine (TEA), to neutralize the hydrochloride.
-
Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amino group.
-
To the nosyl-protected amino ester, add triphenylphosphine (PPh₃) and methanol.
-
Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
3. Deprotection of the Nosyl Group and Fmoc Protection:
-
Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc group.
-
Procedure:
-
Dissolve the N-methylated intermediate in a suitable solvent.
-
Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove the o-NBS group.
-
After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and water.
-
Add a base, such as sodium bicarbonate.
-
Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
4. Saponification of the Methyl Ester and Purification:
-
Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final product.
-
Procedure:
-
Add a solution of lithium hydroxide (LiOH) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the mixture with dilute HCl to a pH of approximately 2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-N-methyl-D-leucine.
-
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-based SPPS.[11][12]
1. Resin Preparation:
-
Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11]
-
Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF or NMP.[11]
-
Allow the activation to proceed for 5 minutes at room temperature.[11]
-
Add the activated amino acid solution to the deprotected resin and shake the reaction mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure complete reaction.[11]
4. Monitoring and Washing:
-
Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino acids.
-
Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.[11]
5. Repetition and Cleavage:
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]
Visualizations
Experimental Workflow for SPPS Incorporation
The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into a peptide chain during solid-phase peptide synthesis.
Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.
Role in Drug Discovery
Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical component in the synthesis of modified peptides that can act as agonists or antagonists of various cellular signaling pathways.
Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 6. H63895.03 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
